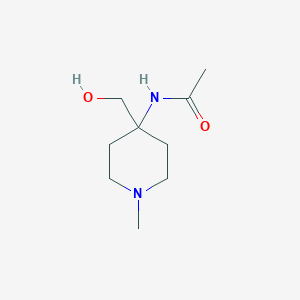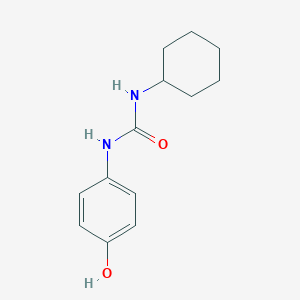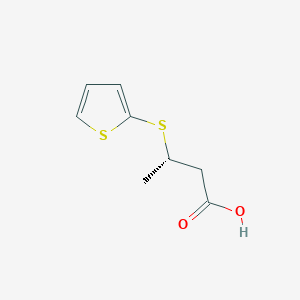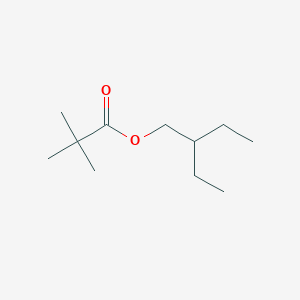![molecular formula C8H10N2O3 B137614 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione CAS No. 141509-41-3](/img/structure/B137614.png)
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, also known as MADD, is a novel compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications. MADD is a spirocyclic compound that contains a fused oxazolidinone and piperazine ring system. The compound has shown promising results in various research studies, making it a potential candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is not well understood, but it is believed to be related to its unique chemical structure. The compound contains a spirocyclic ring system that may interact with biological targets in a specific manner. Further research is needed to fully elucidate the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione.
Biochemische Und Physiologische Effekte
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound has also been shown to exhibit antifungal activity against various fungal strains. Additionally, 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit anticancer activity against various cancer cell lines. The compound has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is its unique chemical structure, which makes it a potential candidate for the development of new drugs. The compound has also shown promising results in various research studies, making it a potential candidate for further investigation. However, the limitations of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione include its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for the research of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. One potential area of investigation is the development of new drugs based on the chemical structure of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione. Another potential area of investigation is the study of the mechanism of action of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the discovery of new biological targets. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, which may lead to the development of new treatments for various diseases.
Synthesemethoden
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione can be synthesized using various methods, including the reaction of 1,2-diamines with oxiranes, followed by the addition of an isocyanate. Another method involves the reaction of an amino alcohol with an isocyanate, followed by cyclization. The synthesis of 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione is relatively straightforward and can be achieved using standard laboratory techniques.
Wissenschaftliche Forschungsanwendungen
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been extensively studied for its potential applications in various scientific fields. The compound has shown promising results in the field of medicinal chemistry, particularly in the development of new drugs. 4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione has been shown to exhibit potent antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
141509-41-3 |
|---|---|
Produktname |
4-Methylidene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione |
Molekularformel |
C8H10N2O3 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-methylidene-1-oxa-7,10-diazaspiro[4.5]decane-6,9-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5-2-3-13-8(5)7(12)9-4-6(11)10-8/h1-4H2,(H,9,12)(H,10,11) |
InChI-Schlüssel |
ZBRZMVHIVBOBNS-UHFFFAOYSA-N |
SMILES |
C=C1CCOC12C(=O)NCC(=O)N2 |
Kanonische SMILES |
C=C1CCOC12C(=O)NCC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



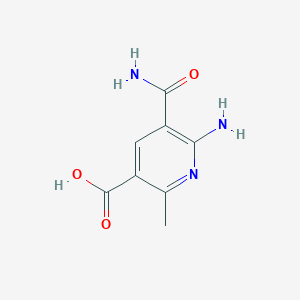
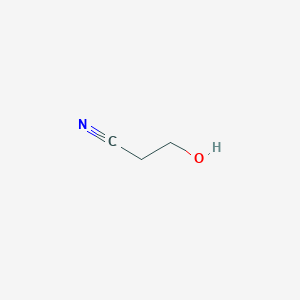
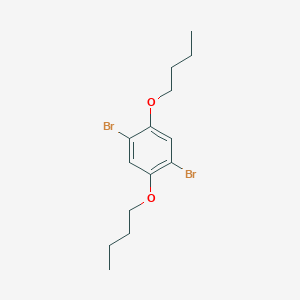
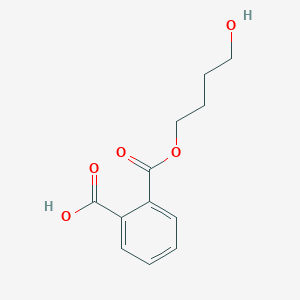
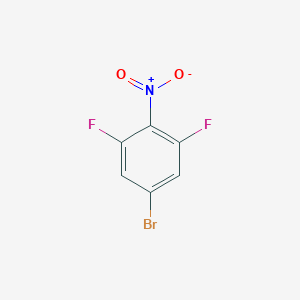
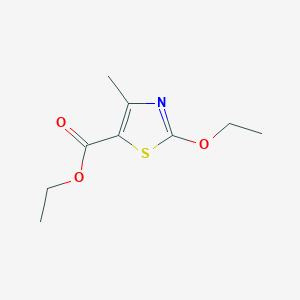
![3-Oxa-6,7-diazatricyclo[3.2.2.02,4]non-6-ene](/img/structure/B137543.png)
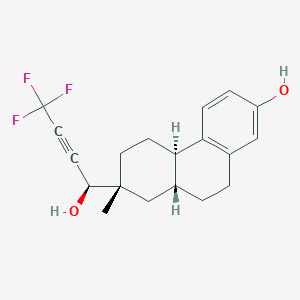
![N-Cyclohexyl-N'-[4-(2,3-epoxypropoxy)phenyl]urea](/img/structure/B137552.png)
